molecular formula C15H22O3 B1251229 Eunicea sesquiterpenoid 2

Eunicea sesquiterpenoid 2

Cat. No. B1251229
M. Wt: 250.33 g/mol
InChI Key: JWBPWNWPEVPCMJ-JVFXBBKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eunicea sesquiterpenoid 2 is a eudesmane sesquiterpenoid in which the eudesmane skeleton is substituted with an alpha-hydroxy group at C-1 (eudesmane numbering) and a methylidene group at C-4, and includes a lactone ring formed between C-12 and a beta-hydroxy group at C-6. It is isolated from Eunicea sp. and exhibits significant inhibitory effect upon the growth of the malarial parasite Plasmodium falciparum It has a role as a metabolite and an antimalarial. It is a eudesmane sesquiterpenoid, an organic heterotricyclic compound, a gamma-lactone and a secondary alcohol.

Scientific Research Applications

Anti-Plasmodial Activity

Studies on Caribbean gorgonian octocoral, Eunicea, have revealed sesquiterpenes like Eunicea sesquiterpenoid 2 with significant inhibitory effects on the growth of the malarial parasite Plasmodium falciparum. This suggests potential applications in malaria research and treatment (Garzón et al., 2005).

Antimicrobial and Antiprotozoal Properties

Research indicates that sesquiterpenoids from Eunicea species possess antimicrobial and antiprotozoal activities. This opens up possibilities for developing new antimicrobial agents, particularly in the context of increasing antibiotic resistance (Bashyal et al., 2006).

Anti-inflammatory Potential

Several studies have highlighted the anti-inflammatory properties of compounds derived from Eunicea sesquiterpenoids. This suggests their potential use in developing treatments for inflammatory diseases (Shin & Fenical, 1991).

Fish Feeding Deterrents

Compounds from Eunicea species, including sesquiterpenoids, have been identified as effective fish feeding deterrents. This discovery is significant in the study of marine ecology and the development of methods to protect marine organisms from predation (Máia et al., 1999).

Antitumor Activities

Eunicea sesquiterpenoids have shown potential in antitumor activities. This is particularly important in the context of developing new therapeutic agents for cancer treatment (Govindan et al., 1995).

properties

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

(3S,3aS,5aS,6S,9aR,9bR)-6-hydroxy-3,5a-dimethyl-9-methylidene-3a,4,5,6,7,8,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2-one

InChI

InChI=1S/C15H22O3/c1-8-4-5-11(16)15(3)7-6-10-9(2)14(17)18-13(10)12(8)15/h9-13,16H,1,4-7H2,2-3H3/t9-,10-,11-,12-,13+,15+/m0/s1

InChI Key

JWBPWNWPEVPCMJ-JVFXBBKESA-N

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@@]3([C@H](CCC(=C)[C@H]3[C@@H]2OC1=O)O)C

Canonical SMILES

CC1C2CCC3(C(CCC(=C)C3C2OC1=O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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